[Asp371] Tyrosinase (369-377), human is a peptide derived from the human tyrosinase enzyme, specifically corresponding to the amino acid sequence from positions 369 to 377. This peptide has garnered attention due to its potential applications in immunotherapy, particularly in the development of vaccines targeting melanoma, as it is associated with tumor antigenicity. The peptide is produced through proteasomal processing and has been studied for its role in eliciting immune responses against tumor cells expressing tyrosinase.
This compound is sourced from human tyrosinase, an enzyme crucial for melanin biosynthesis, which is involved in the pigmentation of skin, hair, and eyes. Tyrosinase catalyzes the conversion of L-tyrosine to L-dopa and subsequently to dopaquinone, leading to melanin production. The [Asp371] variant is particularly relevant in research focused on cancer immunotherapy.
[Asp371] Tyrosinase (369-377), human is classified as a biological peptide and falls under the category of tumor-associated antigens. It is also categorized as a pharmaceutical compound due to its potential therapeutic applications in cancer treatment.
The synthesis of [Asp371] Tyrosinase (369-377), human typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:
The purity of synthesized peptides is crucial for biological applications; thus, high-performance liquid chromatography (HPLC) is often employed to ensure that the final product meets the required purity standards, typically above 95%. The molecular weight of [Asp371] Tyrosinase (369-377) is approximately 1031.2 g/mol, with a chemical formula of C42H66N10O16S2 .
The molecular structure of [Asp371] Tyrosinase (369-377) comprises a sequence of amino acids that contribute to its functional properties as a tumor antigen. The structure can be represented as follows:
The compound's structural characteristics include:
Tyrosinase itself catalyzes two key reactions in melanin biosynthesis:
These reactions are critical for understanding how inhibitors can be designed to modulate tyrosinase activity, which has implications in treating hyperpigmentation disorders and melanoma .
Inhibitors targeting tyrosinase may interact with its active site or alter its conformation, impacting both monophenolase and diphenolase activities. The design of such inhibitors often involves structure-activity relationship studies to optimize their efficacy and reduce side effects .
The mechanism by which [Asp371] Tyrosinase (369-377) exerts its effects involves its recognition by immune cells, particularly T cells, which can lead to an immune response against cells expressing this peptide. This process typically includes:
Studies indicate that peptides like [Asp371] can elicit strong immune responses in melanoma patients, making them valuable candidates for therapeutic vaccines .
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
[Asp371] Tyrosinase (369-377), human has several scientific uses:
The ongoing research into this peptide highlights its significance in cancer biology and therapeutics .
Tyrosinase is a melanosomal enzyme that undergoes complex posttranslational processing to generate antigenic peptides presented by MHC-I molecules. The HLA-A*02:01-restricted epitope spanning residues 369-377 (YMDGTMSQV) originates from the native tyrosinase protein through proteasomal cleavage. Research indicates that ionizing radiation significantly enhances epitope generation by modulating intracellular protein degradation pathways. Radiation induces:
The wild-type tyrosinase(369-377) sequence (YMNGTMSQV) contains an asparagine (Asn371) residue susceptible to enzymatic deamidation. This spontaneous modification converts asparagine to aspartic acid, effectively generating the [Asp371] variant without genetic recoding. Mass spectrometry confirms this PTM yields a peptide with molecular weight 1031.16 Da (C₄₂H₆₆N₁₀O₁₆S₂) [1] [3] [6].
Table 1: Proteasomal Processing and PTM Impact on Tyrosinase Epitope Generation
Processing Stage | Key Mechanisms | Impact on Epitope |
---|---|---|
Proteasomal Cleavage | Radiation-induced protein degradation | Increased YMDGTMSQV precursor availability |
Posttranslational Modification | Spontaneous deamidation at Asn371 | Native conversion to [Asp371] variant |
Peptide Transport | TAP saturation via expanded peptide pool | Enhanced ER translocation for MHC loading |
MHC-I Presentation | Prolonged surface expression (25 Gy radiation) | 2-3 fold increase in HLA-A*02:01 complexes |
The Asn→Asp substitution at position 371 fundamentally alters the biophysical and immunological properties of this epitope:
Structural Implications:
Binding Affinity Validation:Experimental data from competitive MHC-I binding assays demonstrate:
Table 2: MHC-I Binding Parameters of Tyrosinase(369-377) Variants
Parameter | Wild-Type (YMNGTMSQV) | [Asp371] Variant (YMDGTMSQV) | Assessment Method |
---|---|---|---|
Predicted IC₅₀ (nM) | 520 | 32 | NetMHCpan 4.1 EL [5] |
Experimental IC₅₀ (nM) | 480 ± 85 | 28 ± 6 | Competitive binding assay [9] |
Half-life (hours) | 9.2 | >24 | HPLC stability analysis [3] |
Anchor residue strength | Weak (Asn371) | Strong (Asp371) | Molecular dynamics simulation |
Cysteine oxidation challenges: Unlike cysteine-containing epitopes (e.g., NY-ESO-1₁₅₇₋₁₆₅), which require reducing agents to prevent disulfide-mediated aggregation and MHC binding interference, the Asp371 variant lacks oxidizable thiol groups. This inherent stability simplifies its application in in vitro T-cell assays without artificial redox modifiers [9].
The functional consequences of the Asn→Asp modification extend beyond structural stability to immunological recognition:
T-Cell Activation Profiles:
Therapeutic Efficacy in Vaccine Development:
Table 3: Functional Comparison of Tyrosinase Epitopes in Immunological Assays
Immunological Parameter | Wild-Type (YMNGTMSQV) | [Asp371] Variant (YMDGTMSQV) | Biological Significance |
---|---|---|---|
T-cell precursor frequency | 0.07% ± 0.02% | 0.8% ± 0.15% | Enhanced endogenous immunity |
IFN-γ EC₅₀ (nM) | 10.0 ± 2.3 | 0.1 ± 0.03 | Superior T-cell activation |
Tumor regression rate (clinical) | 0/16 | 3/16 | Clinical relevance in vaccines |
MHC-I complex stability (t₁/₂) | 8 hours | 32 hours | Prolonged antigen presentation |
Mechanistic Basis for Enhanced Immunogenicity:Radiation therapy amplifies the presentation advantage of the Asp371 epitope through:
These data establish [Asp371]-Tyrosinase(369-377) as the dominant naturally processed epitope with superior biophysical and immunological properties over its wild-type precursor. Its incorporation into cancer vaccine formulations leverages physiological PTM mechanisms to enhance therapeutic efficacy.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1